molecular formula C13H18O3 B14846950 2-(Cyclopropylmethoxy)-6-isopropoxyphenol

2-(Cyclopropylmethoxy)-6-isopropoxyphenol

Cat. No.: B14846950
M. Wt: 222.28 g/mol
InChI Key: QPLNZFXBWHCLKD-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclopropylmethoxy and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol can be achieved through several methods. One common approach involves the protection of phenolic hydroxyl groups, followed by etherification and deprotection steps. For instance, starting from a phenol derivative, the hydroxyl group can be protected using a suitable protecting group, such as a benzyl group. The protected phenol can then undergo etherification with cyclopropylmethyl bromide and isopropyl bromide under basic conditions to introduce the cyclopropylmethoxy and isopropoxy groups, respectively. Finally, the protecting group is removed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and purification methods can be tailored to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the ether groups, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the ether groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of substituted phenols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyclopropylmethoxy and isopropoxy groups can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)phenol
  • 2-Isopropoxyphenol
  • 4-(2-(Cyclopropylmethoxy)ethyl)phenol

Uniqueness

2-(Cyclopropylmethoxy)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups on the phenol ring. This combination of substituents can impart distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-6-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O3/c1-9(2)16-12-5-3-4-11(13(12)14)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3

InChI Key

QPLNZFXBWHCLKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)OCC2CC2

Origin of Product

United States

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